[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of (5-Chlorobenzo[b]thiophen-3-yl)methylSimilar compounds are known to be used in the wittig reaction , which suggests that its targets could be aldehydes or ketones in organic synthesis reactions .
Mode of Action
It is known that triphenylphosphonium salts are commonly used in the wittig reaction , a method for converting aldehydes and ketones to alkenes . In this reaction, the phosphonium salt acts as a ylide, a compound with positive and negative charges on adjacent atoms .
Biochemical Pathways
The specific biochemical pathways affected by (5-Chlorobenzo[b]thiophen-3-yl)methylIn the context of the wittig reaction, the compound could be involved in the formation of carbon-carbon double bonds , which are crucial in various biochemical pathways.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (5-Chlorobenzo[b]thiophen-3-yl)methyl
Result of Action
The molecular and cellular effects of (5-Chlorobenzo[b]thiophen-3-yl)methylIn the context of the wittig reaction, it can facilitate the formation of alkenes from aldehydes or ketones , which can have various implications depending on the specific reaction context.
Action Environment
The action, efficacy, and stability of (5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide typically involves the reaction of 5-chlorobenzo[b]thiophene with triphenylphosphine in the presence of a suitable brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt .
Industrial Production Methods
While specific industrial production methods for (5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphonium salts .
Scientific Research Applications
(5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium chloride
- (5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium iodide
- (5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium fluoride
Uniqueness
(5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide is unique due to its specific bromide ion, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it particularly valuable in certain synthetic applications where the bromide ion plays a crucial role .
Properties
IUPAC Name |
(5-chloro-1-benzothiophen-3-yl)methyl-triphenylphosphanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClPS.BrH/c28-22-16-17-27-26(18-22)21(20-30-27)19-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-18,20H,19H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZBXXDJAXBEBU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CSC3=C2C=C(C=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrClPS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381581 |
Source
|
Record name | [(5-Chloro-1-benzothiophen-3-yl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-96-0 |
Source
|
Record name | Phosphonium, [(5-chlorobenzo[b]thien-3-yl)methyl]triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(5-Chloro-1-benzothiophen-3-yl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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